molecular formula C13H21NO3 B14900186 Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate

Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate

Cat. No.: B14900186
M. Wt: 239.31 g/mol
InChI Key: JLRHDMCPIOSEOO-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method involves the reaction of 3-methylbut-2-enoyl chloride with piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-piperidinecarboxylate: A similar compound with a methyl group instead of the 3-methylbut-2-enoyl group.

    1-Ethyl-3-(2-methylbutyl)piperidine: Another piperidine derivative with different substituents.

Uniqueness

Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique substituents may confer specific reactivity and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate

InChI

InChI=1S/C13H21NO3/c1-4-17-13(16)11-6-5-7-14(9-11)12(15)8-10(2)3/h8,11H,4-7,9H2,1-3H3

InChI Key

JLRHDMCPIOSEOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=C(C)C

Origin of Product

United States

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